molecular formula C17H13ClO4 B14611092 1-(4-Chlorophenyl)-1,3-dioxo-3-phenylpropan-2-yl acetate CAS No. 60615-27-2

1-(4-Chlorophenyl)-1,3-dioxo-3-phenylpropan-2-yl acetate

Cat. No.: B14611092
CAS No.: 60615-27-2
M. Wt: 316.7 g/mol
InChI Key: AUFTYRWVKGGNND-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-1,3-dioxo-3-phenylpropan-2-yl acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a chlorophenyl group, a phenyl group, and a dioxo-propan-2-yl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-1,3-dioxo-3-phenylpropan-2-yl acetate typically involves the esterification of 1-(4-chlorophenyl)-1,3-dioxo-3-phenylpropan-2-ol with acetic anhydride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-1,3-dioxo-3-phenylpropan-2-yl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

1-(4-Chlorophenyl)-1,3-dioxo-3-phenylpropan-2-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-1,3-dioxo-3-phenylpropan-2-yl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Chlorophenyl)-1,3-dioxo-3-phenylpropan-2-yl acetate is unique due to the presence of both the dioxo and acetate groups, which confer specific chemical and biological properties. These functional groups enable the compound to participate in a wider range of chemical reactions and potentially exhibit diverse biological activities compared to its analogs .

Properties

CAS No.

60615-27-2

Molecular Formula

C17H13ClO4

Molecular Weight

316.7 g/mol

IUPAC Name

[1-(4-chlorophenyl)-1,3-dioxo-3-phenylpropan-2-yl] acetate

InChI

InChI=1S/C17H13ClO4/c1-11(19)22-17(15(20)12-5-3-2-4-6-12)16(21)13-7-9-14(18)10-8-13/h2-10,17H,1H3

InChI Key

AUFTYRWVKGGNND-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C(=O)C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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